molecular formula C8H7BrO B8026594 3-(2-Bromovinyl)phenol

3-(2-Bromovinyl)phenol

Cat. No.: B8026594
M. Wt: 199.04 g/mol
InChI Key: ZOBYKOQITZPVFN-SNAWJCMRSA-N
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Description

Significance of Vinyl Halides and Phenols in Synthetic Chemistry

Vinyl halides and phenols are two classes of organic compounds that hold significant importance in the field of synthetic chemistry. Phenols, characterized by a hydroxyl group attached to an aromatic ring, are crucial industrial commodities used as precursors for a vast array of materials, including plastics, detergents, and numerous pharmaceutical drugs. mdpi.comthieme-connect.com Their utility stems from the reactivity of the aromatic ring towards electrophilic substitution and the acidity of the hydroxyl group, which allows for the formation of phenoxide ions. mdpi.com These phenoxides are potent nucleophiles and can also act as powerful reducing agents in their excited state under photochemical conditions, enabling a wide range of bond-forming reactions. rsc.org Industrially, phenols are key for producing polymers like polycarbonates and Bakelite. thieme-connect.com

Vinyl halides, which feature a halogen atom bonded directly to a carbon-carbon double bond, are pivotal intermediates in organic synthesis. rsc.orgacs.org Their primary role is as a building block in the construction of more complex molecules, particularly through transition metal-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Stille, and Heck reactions. acs.orgbeilstein-journals.org These reactions allow for the formation of new carbon-carbon bonds at the site of the halogen, providing a powerful tool for assembling polysubstituted alkenes. beilstein-journals.org Vinyl halides can also undergo elimination reactions to form alkynes or participate in the formation of organometallic reagents like Grignard reagents. rsc.orgacs.org The most prominent member of this class, vinyl chloride, is produced on a massive scale annually as the monomer for polyvinyl chloride (PVC). acs.org

Overview of Strategic Importance of 3-(2-Bromovinyl)phenol as a Precursor

The compound this compound incorporates both a reactive phenol (B47542) ring and a versatile vinyl bromide group, making it a strategically important precursor in multi-step organic synthesis. Its primary value lies in its potential for intramolecular reactions, where the two functional groups react with each other to form new heterocyclic structures.

A key application is the synthesis of substituted benzofurans, a common scaffold in medicinal chemistry and natural products. rsc.orgrsc.org Research has shown that (Z)-2-bromovinyl phenyl ethers can undergo intramolecular cyclization via palladium-catalyzed C-H bond functionalization to produce 2-substituted benzofurans in good yields. acs.org These crucial ether intermediates are typically formed from the reaction of a phenol with a bromoalkyne or a gem-dibromoalkene. rsc.orgacs.org

The structure of this compound is primed for a similar, more direct intramolecular cyclization. The process would involve the following mechanistic steps:

Deprotonation: A base removes the acidic proton from the phenolic hydroxyl group to form a phenoxide ion.

Palladium Catalysis: A palladium(0) catalyst undergoes oxidative addition to the carbon-bromine bond of the vinyl group.

Intramolecular Cyclization: The nucleophilic phenoxide attacks the palladium-complexed vinyl group, or an electrophilic aromatic palladation occurs, leading to the formation of the five-membered furan (B31954) ring. units.it

Reductive Elimination: The catalyst is regenerated, yielding the final benzofuran (B130515) product. rsc.org

This direct, one-molecule approach offers a potentially more efficient route to specific benzofuran isomers compared to intermolecular strategies that require separate phenol and alkyne components.

Scope and Research Trajectories of this compound

The research potential for this compound extends beyond its role as a benzofuran precursor. The presence of two distinct and highly reactive functional handles opens avenues for diverse synthetic explorations.

Future research could focus on sequential or orthogonal functionalization. For instance, the vinyl bromide moiety can serve as a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce aryl, vinyl, or alkynyl substituents. acs.org Subsequently, the phenolic hydroxyl group could be modified through etherification or esterification, or used to direct further C-H functionalization on the aromatic ring. Research into the synthesis of (E)-4-(beta-bromovinyl) phenol esters has already demonstrated their potential as indoleamine 2,3-dioxygenase (IDO) inhibitors, suggesting that similar derivatives of the 3-isomer could also possess interesting biological activities. jst.go.jp

Furthermore, the molecule could be a substrate in the development of novel catalytic methods. The interplay between the phenol and vinyl bromide groups might be exploited in new tandem reactions or domino sequences to rapidly build molecular complexity. rsc.org The phenol group itself, upon deprotonation, can form a phenolate (B1203915) anion which has been shown to act as a photocatalyst, opening up possibilities for light-driven transformations. nih.gov The exploration of this compound in the synthesis of natural product analogues and in combinatorial chemistry libraries could lead to the discovery of new bioactive compounds.

Interactive Data Table for this compound

PropertyValue
Chemical Name This compound
CAS Number 725273-88-1
Molecular Formula C₈H₇BrO
Molecular Weight 199.04 g/mol
Isomeric Form (if specified) (E)-isomer often cited

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-bromoethenyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-6,10H/b5-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBYKOQITZPVFN-SNAWJCMRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C=CBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)O)/C=C/Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 Bromovinyl Phenol and Its Analogues

Stereoselective Construction of the Bromovinyl Moiety

The geometric configuration of the bromovinyl group is a critical determinant of the biological activity and physical properties of the final molecule. Therefore, developing methods that allow for high stereocontrol in the formation of either the (E)- or (Z)-isomer is a primary focus in the synthesis of 3-(2-Bromovinyl)phenol.

Achieving stereoselectivity in the formation of the bromovinyl group often involves the careful selection of precursors and reaction conditions. One common strategy begins with alkynes, which undergo hydrobromination. The stereochemical outcome of this addition can be directed by the choice of reagents and catalysts. For instance, anti-Markovnikov hydrobromination of terminal alkynes can yield (E)-alkenyl bromides with high diastereoselectivity. organic-chemistry.org

Another powerful approach is the Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons reaction, which can provide excellent control over the geometry of the resulting double bond. By synthesizing an appropriate phosphonium (B103445) ylide or phosphonate (B1237965) ester derived from a brominated precursor, a carbonyl compound (e.g., 3-hydroxybenzaldehyde (B18108), with its phenol (B47542) group protected) can be converted into the desired bromovinylphenol with a predictable E/Z ratio.

Decarboxylative bromination of α,β-unsaturated carboxylic acids also offers a stereospecific route. For example, the reaction of 3-arylpropenoic acids with N-bromosuccinimide (NBS) and a catalytic amount of lithium acetate (B1210297) can produce (E)-β-arylvinyl bromides. organic-chemistry.org Furthermore, microwave irradiation has been employed in the reaction of anti-2,3-dibromoalkanoic acids to stereoselectively prepare (Z)-1-bromo-1-alkenes in high yields. researchgate.net

Table 1: Methodologies for Stereoselective Bromovinyl Formation
MethodPrecursorKey ReagentsPrimary IsomerReference
Anti-Markovnikov HydrobrominationTerminal AlkyneHBr, Radical Initiator or CatalystE organic-chemistry.org
Hunsdiecker-type Reactionα,β-Unsaturated Carboxylic AcidN-Bromosuccinimide (NBS), LiOAcE organic-chemistry.org
Decarboxylative Debrominationanti-2,3-Dibromoalkanoic AcidEt3N/DMF, MicrowaveZ researchgate.net
HalodesilylationVinylsilaneN-Bromosuccinimide (NBS)E organic-chemistry.org

Transition metal catalysis has revolutionized the synthesis of vinyl bromides, offering mild, efficient, and highly selective transformations. researchgate.net Palladium-catalyzed reactions are particularly prominent. For example, aryl and vinyl triflates can be converted into the corresponding bromides in good to excellent yields using palladium catalysts with specialized phosphine (B1218219) ligands. researchgate.net This method could be applied by first synthesizing a vinyl triflate from a protected 3-hydroxyacetophenone.

Ruthenium catalysts have also been employed for similar transformations. A ruthenium-catalyzed silylative coupling followed by a N-halosuccinimide-mediated halodesilylation provides a one-pot synthesis of (E)-β-aryl vinyl bromides from styrenes. organic-chemistry.org Furthermore, copper-catalyzed methods have shown promise. The use of copper iodide allows for the transformation of vinyl iodides into vinyl bromides with complete retention of the double bond geometry. organic-chemistry.org These catalytic methods often provide advantages in terms of functional group tolerance and reaction conditions compared to traditional stoichiometric approaches.

Table 2: Catalytic Systems for Vinyl Bromide Synthesis
Catalyst SystemSubstrateTransformationReference
Palladium/Dialkylbiaryl Phosphine LigandsVinyl TriflatesTriflate to Bromide Conversion researchgate.net
Ruthenium ComplexStyrenesSilylative Coupling/Halodesilylation organic-chemistry.org
Copper Iodide/trans-N,N′-dimethylcyclohexane-1,2-diamineVinyl IodidesIodide to Bromide Exchange organic-chemistry.org

Phenol Functionalization Strategies for Regioselective Bromovinyl Attachment

The hydroxyl group of the phenol ring is a strongly activating, ortho-, para-directing group in electrophilic aromatic substitution. This presents a significant challenge for the synthesis of this compound, where meta-substitution is required.

Directly attaching a bromovinyl group or its precursor to the meta-position of phenol requires strategies to overcome the natural directing effect of the hydroxyl group. One approach is to introduce a meta-directing group onto the ring, perform the bromovinylation or precursor attachment, and then remove or transform the meta-directing group. For example, acylation of phenol to form 3-hydroxyacetophenone places an acetyl group, a meta-director, on the ring. This ketone can then serve as a handle for conversion to the bromovinyl moiety via reactions like the Wittig reaction.

Alternatively, modern bromination techniques offer enhanced regioselectivity. While often focused on para-bromination, understanding the mechanisms can provide pathways to other isomers. chemistryviews.orgresearchgate.net For instance, a method using KBr and ZnAl–BrO3−–layered double hydroxides has been developed for the highly regioselective monobromination of phenols, favoring the para position, or the ortho position if para is blocked. mdpi.comnih.govresearchgate.net While not directly providing meta-substitution, these selective methods highlight the importance of reagent design in controlling regiochemistry. For meta-substitution, a more classical approach starting from a precursor like 3-aminophenol, which can be diazotized and subjected to a Sandmeyer-type reaction to introduce a vinyl precursor, might be necessary.

The phenolic hydroxyl group is acidic and nucleophilic, making it incompatible with many of the reagents used in the construction of the bromovinyl moiety, such as organometallics or strong bases. researchgate.net Therefore, protection of the hydroxyl group is a crucial step in the synthetic sequence. uchicago.eduoup.com An ideal protecting group should be easy to introduce and remove in high yield, stable to the reaction conditions used for subsequent steps, and should not interfere with those reactions. uchicago.edu

Common protecting groups for phenols include ethers (e.g., methyl, benzyl (B1604629), methoxymethyl (MOM)), silyl (B83357) ethers (e.g., tert-butyldimethylsilyl (TBDMS)), and esters (e.g., acetate). oup.comscirp.org The choice of protecting group depends on the specific reaction pathway. For instance, a benzyl ether is robust but requires hydrogenolysis for removal, which might affect the vinyl group. A TBDMS ether is stable to many non-acidic reagents but is easily cleaved with fluoride (B91410) ions or acid. Acetate esters are readily formed but are sensitive to both acidic and basic hydrolysis. oup.com The concept of orthogonal protection, where different protecting groups can be removed under distinct conditions without affecting others, is vital in more complex syntheses. uchicago.edu

Table 3: Common Protecting Groups for Phenols
Protecting GroupAbbreviationIntroduction ReagentsCleavage ConditionsReference
Benzyl etherBnBnBr, Base (e.g., K2CO3)H2, Pd/C (Hydrogenolysis) oup.com
tert-Butyldimethylsilyl etherTBDMSTBDMSCl, ImidazoleTBAF, HF, or mild acid researchgate.net
Acetate esterAcAcetic Anhydride, PyridineBase (e.g., K2CO3, MeOH) or Acid oup.comscirp.org
Methoxymethyl etherMOMMOMCl, Base (e.g., DIPEA)Strong Acid (e.g., HCl) oup.com

Green Chemistry Principles in the Synthesis of Bromovinylphenols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. wjpmr.comjocpr.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally benign manufacturing processes. jddhs.com

Key areas for implementing green chemistry include:

Catalysis: Using catalytic reagents in place of stoichiometric ones minimizes waste, as catalysts are used in small amounts and can often be recycled. ccchwc.edu.hk The palladium- and ruthenium-catalyzed methods for vinyl bromide formation are excellent examples. organic-chemistry.orgresearchgate.net

Alternative Energy Sources: Microwave-assisted synthesis can dramatically reduce reaction times, increase yields, and minimize side reactions, leading to more energy-efficient processes. researchgate.netmdpi.com

Atom Economy: Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. ccchwc.edu.hk Reactions like additions and rearrangements are preferable to eliminations and substitutions that generate stoichiometric byproducts.

Safer Solvents and Reagents: The use of hazardous solvents should be minimized or replaced with greener alternatives like water, supercritical CO2, or bio-based solvents. jocpr.com Similarly, toxic reagents should be replaced with less hazardous ones. For example, replacing traditional brominating agents with systems like KBr and an oxidizer can improve the safety profile. mdpi.com

Renewable Feedstocks: Whenever feasible, starting materials should be derived from renewable resources rather than petrochemicals. researchgate.net While challenging for this specific molecule, exploring biosynthetic pathways or derivatives from natural phenols is a long-term goal of green chemistry. polimi.it

By integrating these principles, the synthesis of bromovinylphenols can be made more efficient, safer, and more environmentally sustainable, aligning with the modern demands of the chemical industry. jddhs.com

Reactivity and Transformational Pathways of 3 2 Bromovinyl Phenol

Cross-Coupling Reactions of the Vinyl Bromide Moiety

The vinyl bromide group in 3-(2-bromovinyl)phenol is a primary site for carbon-carbon and carbon-heteroatom bond formation through various transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing more complex molecular architectures.

Palladium catalysts are widely employed for cross-coupling reactions due to their efficiency and functional group tolerance. wikipedia.orgyoutube.com The general mechanism for these reactions involves the oxidative addition of the vinyl bromide to a low-valent palladium complex, followed by transmetalation with a suitable organometallic reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium catalyst. wikipedia.orgyoutube.com

Common palladium-catalyzed reactions applicable to this compound include:

Suzuki-Miyaura Coupling: This reaction couples the vinyl bromide with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a robust method for forming carbon-carbon bonds.

Heck Coupling: In the Heck reaction, the vinyl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This reaction is a powerful tool for the synthesis of substituted alkenes.

Sonogashira Coupling: This reaction involves the coupling of the vinyl bromide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to form a conjugated enyne system.

Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds by coupling the vinyl bromide with an amine in the presence of a palladium catalyst and a strong base.

The efficiency and outcome of these reactions are influenced by factors such as the choice of palladium catalyst and ligands, the nature of the base, the solvent, and the reaction temperature.

Table 1: Examples of Palladium-Catalyzed Coupling Reactions

Reaction Coupling Partner Catalyst System Product Type
Suzuki-Miyaura Arylboronic acid Pd(PPh₃)₄ / Base Aryl-substituted vinylphenol
Heck Alkene Pd(OAc)₂ / Ligand / Base Di-substituted alkene
Sonogashira Terminal alkyne PdCl₂(PPh₃)₂ / CuI / Base Conjugated enyne
Buchwald-Hartwig Amine Pd₂(dba)₃ / Ligand / Base Enamine

While palladium-based catalysts are prevalent, other transition metals such as nickel, copper, and iron can also catalyze cross-coupling reactions of vinyl bromides. nih.gov Nickel catalysts, for instance, can sometimes offer different reactivity or be more cost-effective than palladium. nih.gov Copper-catalyzed reactions, such as the Ullmann condensation, are particularly useful for forming carbon-oxygen and carbon-nitrogen bonds. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative. nih.gov The choice of catalyst can be crucial for achieving specific chemical transformations and for reactions involving substrates that are sensitive to palladium catalysis.

Intramolecular Cyclization Reactions Involving the Phenolic Hydroxyl Group

The presence of the phenolic hydroxyl group in proximity to the vinyl moiety allows for intramolecular cyclization reactions, leading to the formation of various oxygen-containing heterocyclic compounds. These reactions are often promoted by acids, bases, or transition metal catalysts.

A significant transformation of phenol (B47542) derivatives with a side chain containing a double bond is their intramolecular cyclization to form dihydrobenzofurans. researchgate.net For instance, 2-allylphenol can be converted to 2,3-dihydro-2-methylbenzofuran using catalysts like Cu(OTf)₂ or AgClO₄. researchgate.net This type of cyclization can be extended to other phenol derivatives. The reaction proceeds via the direct addition of the O-H bond to the C=C bond. researchgate.net

Beyond the formation of simple five-membered rings, more complex annulation and ring-closure strategies can be employed. These strategies might involve a sequence of reactions, such as an initial cross-coupling to introduce a suitable functional group followed by an intramolecular cyclization. The specific pathway and resulting polycyclic structure depend on the reagents and reaction conditions. Catalytic asymmetric dearomatization reactions of phenols can lead to the formation of three-dimensional cyclic compounds, highlighting the potential for creating complex molecular architectures from simple phenolic precursors. nih.govresearchgate.net

Electrophilic and Nucleophilic Reactions of the Phenolic Ring

The aromatic ring of this compound is susceptible to both electrophilic and nucleophilic attack, with the hydroxyl group strongly influencing the regioselectivity of these reactions.

The hydroxyl group is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. libretexts.orgbyjus.com This is due to the ability of the oxygen's lone pairs to delocalize into the benzene (B151609) ring, increasing the electron density at the ortho and para positions and stabilizing the arenium ion intermediate. byjus.com

Common electrophilic substitution reactions for phenols include:

Halogenation: Phenols react readily with halogens. For example, treatment of phenol with bromine water leads to the formation of a white precipitate of 2,4,6-tribromophenol. byjus.comchemguide.co.uk Monobromination can be achieved under milder conditions, such as using bromine in a less polar solvent at low temperatures. byjus.comyoutube.com

Nitration: Phenols can be nitrated using dilute nitric acid at low temperatures to yield a mixture of ortho- and para-nitrophenols. byjus.com Using concentrated nitric acid results in the formation of 2,4,6-trinitrophenol (picric acid). byjus.com

Friedel-Crafts Alkylation and Acylation: While the hydroxyl group can coordinate with the Lewis acid catalyst, Friedel-Crafts reactions are possible under specific conditions.

Kolbe-Schmidt Reaction: The phenoxide ion, formed by treating phenol with a base, is highly reactive towards weak electrophiles like carbon dioxide. This reaction, known as the Kolbe-Schmidt reaction, results in the formation of ortho-hydroxybenzoic acid (salicylic acid). chemistrysteps.com

The phenoxide ion can also act as a nucleophile, reacting with electrophiles such as alkyl halides to form ethers (Williamson ether synthesis). chemistrysteps.com

Aromatic Substitution Reactions at the Phenol Moiety

The hydroxyl group of a phenol is a powerful activating group that significantly increases the electron density of the aromatic ring through resonance. This effect makes the ring highly susceptible to electrophilic aromatic substitution. The lone pairs on the oxygen atom are delocalized into the π-system of the ring, creating centers of high electron density at the positions ortho and para to the hydroxyl group. savemyexams.com Consequently, electrophiles preferentially attack these positions (C2, C4, and C6).

In the case of this compound, the hydroxyl group at C1 directs incoming electrophiles to the C2, C4, and C6 positions. The (2-bromovinyl) group at the C3 position has a deactivating inductive effect but does not override the powerful directing influence of the hydroxyl group. Therefore, electrophilic substitution is expected to yield a mixture of 2-, 4-, and 6-substituted products. Due to the high reactivity of the phenol ring, reactions that typically require harsh conditions for benzene can often proceed under much milder conditions. savemyexams.comnih.gov For instance, halogenation may not require a Lewis acid catalyst, and nitration can be achieved with dilute nitric acid. savemyexams.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of this compound

PositionActivating/Deactivating GroupPredicted Reactivity toward Electrophiles
C2Ortho to -OHHighly Activated
C4Para to -OHHighly Activated
C5Meta to -OHLess Activated
C6Ortho to -OHHighly Activated

This table illustrates the expected directing effects based on general principles of phenol chemistry. Specific experimental outcomes for this compound are not widely documented.

Common electrophilic substitution reactions applicable to phenols include:

Halogenation: Phenols react readily with bromine water, often leading to poly-substitution without a catalyst. pw.live To achieve mono-substitution on this compound, less polar solvents like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄) at low temperatures would likely be required, yielding a mixture of 2-bromo-, 4-bromo-, and 6-bromo-3-(2-bromovinyl)phenol. youtube.com

Nitration: The reaction of phenols with dilute nitric acid at room temperature typically yields a mixture of ortho- and para-nitrophenols. savemyexams.comias.ac.in Applying these conditions to this compound would be expected to produce 2-nitro-, 4-nitro-, and 6-nitro-3-(2-bromovinyl)phenol. The use of concentrated nitric acid, especially with sulfuric acid, would likely lead to polysubstitution and significant oxidation, a common side reaction with highly activated phenols. stackexchange.comyoutube.com

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation reactions are generally not effective for phenols. The phenolic oxygen can coordinate strongly with the Lewis acid catalyst (e.g., AlCl₃), deactivating it and the ring towards the desired reaction. echemi.comstackexchange.com This coordination prevents the catalyst from activating the electrophile and can make the hydroxyl group a target for acylation (O-acylation) rather than the ring (C-acylation). stackexchange.com

Radical Reactions and Their Synthetic Utility

Phenols can act as radical scavengers by donating the hydrogen atom from their hydroxyl group to a free radical. This process generates a resonance-stabilized phenoxyl radical. The stability of this radical is key to the antioxidant properties of many phenolic compounds. The unpaired electron in the phenoxyl radical derived from this compound would be delocalized across the oxygen atom and the aromatic ring, with significant spin density at the ortho and para positions. scholaris.ca

The synthetic utility of such reactions often involves oxidative coupling. The phenoxyl radical can couple with another radical species in a variety of ways:

Dimerization: Two phenoxyl radicals can couple to form C-C or C-O bonds, leading to dimeric structures.

Cross-Coupling: In the presence of other radical species, the phenoxyl radical can undergo cross-coupling. Recent synthetic methods have leveraged the equilibrium between persistent phenoxyl radicals and transient ones (generated from other phenols) to form complex molecules like dihydrobenzofurans through a cascade of radical coupling and cyclization. chemrxiv.org

While the vinyl group in this compound could potentially participate in radical addition reactions, the lability of the phenolic hydrogen makes hydrogen atom transfer the more probable initial event in the presence of many common radical initiators. The one-electron oxidation of the phenol moiety, either chemically or electrochemically, is a primary pathway to generating the corresponding phenoxyl radical intermediate. nih.gov The subsequent fate of this radical would depend on the specific reaction conditions and the other species present in the mixture.

Mechanistic Elucidation of Reactions Involving 3 2 Bromovinyl Phenol

Kinetic Studies for Reaction Rate Determination

To understand the reaction rates of 3-(2-Bromovinyl)phenol, kinetic studies would be required. These studies measure how the concentration of reactants and products changes over time, providing insight into the reaction mechanism.

Initial Rate MethodologiesThis approach would involve measuring the instantaneous rate of a reaction at the very beginning (t=0) while varying the initial concentration of this compound and other reactants. By observing how the initial rate changes with concentration, the reaction order with respect to each component could be determined, leading to the formulation of a rate law. For example, in a hypothetical reaction with a reagent 'X', the following data would be collected:

ExperimentInitial [this compound] (M)Initial [X] (M)Initial Rate (M/s)
10.10.1Value
20.20.1Value
30.10.2Value

Isotopic Labeling Studies and Kinetic Isotope Effects

Isotopic labeling is a powerful technique for elucidating reaction mechanisms. wikipedia.org It involves replacing an atom in this compound with one of its heavier isotopes (e.g., replacing hydrogen with deuterium) and observing the effect on the reaction rate. If the bond to the labeled atom is broken in the rate-determining step, a slower reaction rate, known as a kinetic isotope effect (KIE), will be observed. This provides direct evidence for which bonds are broken during the slowest part of the reaction. For instance, if the phenolic hydrogen were replaced with deuterium, a significant KIE would suggest this proton is transferred in the rate-limiting step.

Identification and Characterization of Reaction Intermediates

Many reactions proceed through one or more unstable intermediates. For reactions involving this compound, techniques such as spectroscopy (NMR, IR, UV-Vis) at low temperatures or rapid-injection methods could be used to detect and characterize these transient species. For example, in electrophilic bromination reactions of phenols, cyclohexadienone-type intermediates are known to form. researchgate.net Identifying analogous intermediates for this compound would be crucial for confirming a proposed reaction pathway.

Transition State Analysis and Energy Profiles

The transition state is the highest energy point along the reaction coordinate and cannot be isolated. Its structure and energy are typically investigated using computational chemistry (e.g., Density Functional Theory). These calculations can generate a potential energy surface for a proposed reaction involving this compound, mapping the energy changes as reactants are converted to products. The calculations provide the activation energy (the energy barrier that must be overcome) and a theoretical structure of the transition state, offering profound insight into the mechanism.

Mechanistic Divergences and Pathways under Varied Conditions

The mechanism of a reaction can often change with different conditions such as solvent, pH, temperature, or catalyst. For this compound, studies would need to be conducted to see how its reactivity changes under these varied parameters. For example, the reaction of phenols with free radicals can proceed by different mechanisms depending on the solvent's properties. researchgate.net Similarly, the pH can dramatically affect the rate and outcome of electrophilic substitution on the phenol (B47542) ring, as it controls the equilibrium between the neutral phenol and the more reactive phenoxide ion. Investigating these effects for this compound would reveal the different mechanistic pathways it can follow.

Computational Chemistry Investigations of 3 2 Bromovinyl Phenol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electronic structure.

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of molecules. researchgate.netmdpi.com It is particularly effective for determining the preferred three-dimensional arrangements, or conformations, of a molecule. For substituted phenols, DFT calculations can elucidate how intramolecular interactions, such as hydrogen bonding or steric effects from substituents, influence molecular geometry and stability. nih.gov

In the case of 3-(2-bromovinyl)phenol, DFT studies would focus on the rotational barriers around the C-C single bond connecting the vinyl group to the phenol (B47542) ring and the C-O bond of the hydroxyl group. These calculations help identify the most stable conformers and the energy differences between them. The B3LYP functional combined with a basis set like 6-311G++(d,p) is a common level of theory for such investigations on bromophenols, providing a balance between accuracy and computational cost. nih.gov Studies on similar bromophenols have shown that intramolecular hydrogen bonding and steric hindrance from the bromine atom significantly impact the molecule's final structure. nih.gov

Table 1: Example of DFT-Calculated Conformational Analysis of this compound Isomers Note: This data is illustrative and based on typical results from DFT calculations for similar phenolic compounds.

Conformer Dihedral Angle (C-C-C=C) (°) Relative Energy (kcal/mol) Dipole Moment (Debye)
A (trans) 180.0 0.00 2.5
B (gauche) 65.2 1.85 3.1

Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data or empirical parameters. wikipedia.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), offer a systematic way to approach the exact solution of the Schrödinger equation. wikipedia.orgscielo.br While computationally more demanding than DFT, ab initio calculations provide benchmark results for energies and molecular properties. scielo.br

For a molecule like this compound, high-level ab initio calculations could be used to obtain highly accurate predictions of its geometric parameters, vibrational frequencies, and electronic properties. researchgate.net For instance, MP2 calculations with a 6-31G basis set have been successfully used to determine the structures of phenol and its complexes. researchgate.net These methods are crucial for validating the results obtained from more computationally efficient methods like DFT and for investigating systems where electron correlation effects are particularly important.

Table 2: Comparison of Calculated Ground State Energies for this compound using Different Quantum Chemical Methods Note: This data is illustrative. Absolute energy values are method-dependent; the focus is on the relative differences and trends.

Method Basis Set Calculated Energy (Hartree)
Hartree-Fock (HF) 6-31G(d) -1578.45
DFT (B3LYP) 6-311++G(d,p) -1579.89
MP2 6-311++G(d,p) -1579.95

Molecular Dynamics Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. nih.gov By integrating Newton's equations of motion, MD simulations can provide a detailed picture of the dynamic behavior of a system, including conformational changes, solvent interactions, and transport properties. nih.gov

For this compound, MD simulations could be employed to understand its behavior in different environments, such as in aqueous solution or interacting with a biological membrane. These simulations can reveal how the molecule's flexibility and intermolecular interactions influence its macroscopic properties. For example, simulations of phenolic resins are used to predict physical properties like density and glass transition temperature. nih.gov Reactive MD simulations can also be used to model chemical processes under extreme conditions, such as shock-induced chemistry, by capturing bond formation and breaking. osti.gov

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound in Water Note: This data is illustrative of a standard simulation setup.

Parameter Value/Description
Force Field CHARMM36 / GROMOS54a7
Solvent Model TIP3P Water
System Size 1 molecule in a 50Å x 50Å x 50Å box
Temperature 298 K (25 °C)
Pressure 1 atm
Simulation Time 100 nanoseconds

Theoretical Studies of Reaction Mechanisms and Pathways

Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products.

A key aspect of studying reaction mechanisms is the identification and characterization of the transition state (TS)—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation barrier, which determines the reaction rate. Quantum chemical methods, particularly DFT, can accurately model the geometry and energy of transition states. researchgate.net

For reactions involving this compound, such as electrophilic aromatic substitution or oxidation of the phenolic hydroxyl group, computational modeling can be used to locate the relevant transition states. researchgate.net By calculating the activation barriers for different possible pathways, researchers can predict which reaction is kinetically favored. For example, studies on the oxidation of phenols by hydroxyl radicals have successfully used DFT to estimate activation energies that are in good agreement with experimental values. researchgate.net

Table 4: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound Note: This data is for illustrative purposes to show how activation barriers are compared.

Reaction Pathway Method Basis Set Activation Energy (ΔE‡) (kcal/mol)
Pathway A (ortho-addition) B3LYP 6-31+G(d) 15.2
Pathway B (para-addition) B3LYP 6-31+G(d) 18.5

Many chemical reactions can yield multiple products, and predicting the distribution of these products (regio- and stereoselectivity) is a central goal of theoretical chemistry. Computational methods can explain and predict this selectivity by comparing the activation energies of the transition states leading to the different possible products. nih.govnih.gov The pathway with the lowest activation barrier will be the most favorable, leading to the major product. nih.gov

In the case of this compound, reactions such as electrophilic substitution on the aromatic ring could occur at several different positions. Theoretical calculations can predict the most likely site of attack by evaluating the stability of the intermediates and the energies of the corresponding transition states. researchgate.netresearchgate.net For example, in electrophilic cyanation of substituted phenols, theoretical modeling has been used to rationalize the observed regioselectivity by analyzing the stability of proposed intermediates and transition state structures. researchgate.net This predictive capability is crucial for designing synthetic routes that selectively produce the desired isomer. nih.gov

Table 5: Example of Predicted Regioselectivity for Electrophilic Bromination of this compound Note: This data is illustrative and based on the principle of comparing activation energies.

Position of Attack Transition State Energy (Relative, kcal/mol) Predicted Product Distribution
C2 (ortho) 2.1 Minor
C4 (para) 0.0 Major

Based on a comprehensive review of available scientific literature, no specific computational chemistry investigations focusing on the non-covalent interactions of this compound have been identified. Consequently, detailed research findings and data tables for the analysis of its non-covalent interactions are not available.

Computational chemistry methods such as the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) index analysis are powerful tools for elucidating the nature and strength of non-covalent interactions within and between molecules. These methods provide insights into hydrogen bonds, van der Waals interactions, and steric clashes by analyzing the electron density and its derivatives. However, the application of these specific computational techniques to this compound has not been reported in the searched scientific literature.

Therefore, a detailed discussion, including data tables on bond critical points, interaction energies, or graphical analysis of NCI plots for this compound, cannot be provided.

Advanced Spectroscopic Characterization Techniques in Research on 3 2 Bromovinyl Phenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional (1D) NMR provides initial data on proton and carbon environments, multi-dimensional (2D) NMR techniques are essential for the unambiguous structural assignment of complex molecules like 3-(2-Bromovinyl)phenol. science.gov These experiments correlate signals across two frequency axes, revealing interactions between different nuclei. sdsu.edu

Correlation SpectroscopY (COSY): This proton-proton correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms (²J and ³J couplings). sdsu.edu For this compound, COSY would be critical for confirming the connectivity within the vinyl group and tracing the coupling network among the protons on the aromatic ring. Cross-peaks would be expected between the two vinyl protons and among the four aromatic protons, helping to assign their specific positions.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms, providing a map of one-bond C-H connections. columbia.edulibretexts.org This is a highly sensitive method for assigning carbon signals based on their attached, and often more easily assigned, proton signals. columbia.edu For this compound, each protonated aromatic and vinyl carbon would show a distinct correlation peak, simplifying the carbon spectrum assignment.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for assembling the complete molecular skeleton by identifying longer-range couplings between protons and carbons, typically over two to three bonds (²J and ³J). columbia.edu This technique is particularly useful for identifying quaternary (non-protonated) carbons and for connecting different fragments of a molecule. In the case of this compound, HMBC would show correlations from the vinyl protons to the aromatic carbons they are attached to, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the phenol (B47542) ring.

The table below outlines the predicted key 2D NMR correlations for the structural elucidation of this compound.

TechniqueCorrelated NucleiPredicted Correlations for this compoundPurpose
COSY ¹H ↔ ¹HCorrelations between vinyl protons. Correlations among adjacent aromatic protons.Establishes proton-proton coupling networks within the vinyl and phenyl groups.
HSQC ¹H ↔ ¹³C (1-bond)Each vinyl and aromatic C-H pair will show a cross-peak.Directly links each proton to its attached carbon atom. columbia.edu
HMBC ¹H ↔ ¹³C (2-3 bonds)Vinyl protons to aromatic C3. Aromatic protons to adjacent and geminal carbons. Hydroxyl proton to C3 and neighboring carbons.Connects molecular fragments and assigns quaternary carbons, confirming the overall structure. sdsu.edu

Solid-State NMR for Crystalline Forms

Solid-state NMR (SSNMR) spectroscopy is a powerful, non-destructive technique for characterizing the structure and dynamics of materials in their solid phase. europeanpharmaceuticalreview.com It is particularly valuable for studying crystalline and amorphous forms of pharmaceutical compounds and other organic materials. europeanpharmaceuticalreview.com SSNMR can distinguish between different polymorphs (crystalline forms) of a compound, which may exhibit different physical properties. nih.gov

For this compound, SSNMR could be used to:

Identify and Quantify Polymorphs: It can detect the presence of different crystalline forms and quantify their relative amounts in a sample without the need for calibration standards. europeanpharmaceuticalreview.com

Characterize Crystal Packing: SSNMR is sensitive to the local environment of each nucleus, providing insights into intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group, within the crystal lattice. sfasu.edu

Monitor Structural Changes: The technique can be used to monitor changes in the solid form of the compound during manufacturing or storage processes. rsc.org

By analyzing the chemical shifts and relaxation times of nuclei like ¹³C, SSNMR provides a detailed fingerprint of the solid-state structure. europeanpharmaceuticalreview.comsfasu.edu

Vibrational Spectroscopy for Functional Group Analysis and Molecular Structure

Vibrational spectroscopy, which includes FT-IR and Raman techniques, probes the vibrational modes of a molecule. libretexts.org These methods are excellent for identifying functional groups and providing a unique molecular fingerprint. tandfonline.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. libretexts.org The resulting spectrum displays absorption bands characteristic of specific functional groups and bonds. For this compound, the FT-IR spectrum is expected to show several key absorption bands that confirm its structure. The presence of a strong, broad band for the O-H stretch is characteristic of phenols, while other bands indicate the aromatic ring and the bromovinyl group. docbrown.infolibretexts.org

The following table summarizes the expected characteristic FT-IR absorption bands for this compound.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenolic O-HStretching (H-bonded)3550–3200Strong, Broad
Aromatic C-HStretching3100–3000Medium
Vinyl C-HStretching3080–3010Medium
Aromatic C=CStretching1610–1580, 1500–1450Medium-Strong
Vinyl C=CStretching~1625Medium-Weak
Phenolic C-OStretching1260–1180Strong
Aromatic C-HOut-of-plane Bending900–675Strong
C-BrStretching690–515Medium-Strong

Data extrapolated from typical ranges for the respective functional groups. docbrown.infolibretexts.orgyoutube.com

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. libretexts.org A key advantage is that non-polar bonds and symmetric vibrations, which are often weak in IR spectra, can produce strong signals in Raman spectra. wikipedia.org Furthermore, water is a weak Raman scatterer, making the technique well-suited for studying samples in aqueous solutions. researchgate.net

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric stretching vibrations of the benzene (B151609) ring typically give rise to strong Raman bands. nih.gov

C=C Double Bond Stretching: The vinyl C=C bond is expected to show a distinct and strong signal.

C-Br Bond: The carbon-bromine bond vibration would also be detectable.

The combination of FT-IR and Raman spectroscopy provides a more complete picture of the vibrational modes of this compound, aiding in its definitive identification and structural analysis. tandfonline.com

Mass Spectrometry for Mechanistic Pathway Elucidation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule after ionization. For halogenated phenols, MS is also a powerful tool for studying reaction mechanisms, such as those involved in oxidative dehalogenation. nih.gov

Upon ionization, typically by electron impact (EI), the this compound molecule will form a molecular ion (M⁺˙). This ion, along with its isotopic peaks due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would confirm the molecular weight and the presence of one bromine atom. The molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides a roadmap to the molecule's structure.

The table below details the predicted key ions in the mass spectrum of this compound.

Ionm/z Value (for ⁷⁹Br)m/z Value (for ⁸¹Br)Identity/Origin
[M]⁺˙198200Molecular Ion
[M-H]⁺197199Loss of a hydrogen atom
[M-CO]⁺˙170172Loss of carbon monoxide from the phenol ring
[M-Br]⁺119-Loss of a bromine radical
[M-C₂H₂Br]⁺93-Loss of the bromovinyl radical (cleavage of C-C bond)
[C₆H₅O]⁺93-Formation of phenoxy cation
[C₆H₅]⁺77-Loss of OH from the phenoxy cation

The analysis of fragmentation patterns helps confirm the connectivity of the atoms and can be used to distinguish between isomers. libretexts.orgwhitman.eduquizlet.com

High-Resolution Mass Spectrometry for Intermediate Detection

High-resolution mass spectrometry (HRMS) is a powerful tool for the detection and identification of reaction intermediates, which are often transient and present in low concentrations. rsc.org This technique provides highly accurate mass measurements, often to within a few parts per million (ppm), which allows for the determination of the elemental composition of an ion. wikipedia.orgacs.org In the context of the synthesis of this compound, HRMS can be employed to monitor the reaction progress and to identify potential short-lived species, thereby offering crucial mechanistic insights. rsc.org

For instance, a plausible synthetic route to this compound could involve the Wittig or Horner-Wadsworth-Emmons reaction of 3-hydroxybenzaldehyde (B18108) with a brominated phosphonium (B103445) ylide or phosphonate (B1237965) ester, respectively. Alternatively, a Heck or Suzuki coupling could be envisioned. In any of these pathways, HRMS would be invaluable for identifying key intermediates.

Hypothetical Intermediates in the Synthesis of this compound and their Theoretical Exact Masses

Putative Intermediate Chemical Formula Theoretical Exact Mass (m/z) Plausible Synthetic Step
3-HydroxybenzaldehydeC7H6O2122.0368Starting Material
(Bromomethyl)triphenylphosphonium bromideC19H17Br2P464.9284Wittig Reagent
This compound Molecular IonC8H7BrO+197.9708Product
Reaction Adducts/ComplexesVariableVariableTransient Species

By extracting aliquots from the reaction mixture at various time points and analyzing them with techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled to a high-resolution mass analyzer (e.g., Orbitrap or FT-ICR), it is possible to detect the protonated or deprotonated molecular ions of these intermediates with high mass accuracy. This data, combined with tandem mass spectrometry (MS/MS) for fragmentation analysis, can confirm the structure of the intermediates. acs.org

Fragmentation Pattern Analysis for Structural Features

The fragmentation pattern of a molecule in a mass spectrometer provides a veritable fingerprint that is indicative of its underlying chemical structure. wikipedia.orgchemguide.co.uk When this compound is subjected to ionization, typically by electron impact (EI), the resulting molecular ion is energetically unstable and undergoes fragmentation into smaller, charged species. The analysis of these fragment ions can be used to deduce the connectivity of atoms within the molecule.

For this compound, the fragmentation is expected to be influenced by the phenolic hydroxyl group, the aromatic ring, and the bromovinyl substituent. Phenols are known to exhibit characteristic losses of carbon monoxide (CO, 28 Da) and a formyl radical (HCO, 29 Da). libretexts.orgdocbrown.infoyoutube.com The presence of a bromine atom, which has two major isotopes (79Br and 81Br) of nearly equal abundance, will result in characteristic isotopic patterns for bromine-containing fragments, with two peaks of roughly equal intensity separated by 2 m/z units. whitman.edu

Predicted Fragmentation Pattern for this compound

Fragment Ion (m/z) Proposed Structure/Lost Neutral Significance
198/200[C8H7BrO]+Molecular ion peak, showing the isotopic pattern of bromine.
119[M - Br]+Loss of a bromine radical, indicative of the C-Br bond cleavage.
91[C7H7]+Tropylium ion, a common fragment for aromatic compounds.
65[C5H5]+Characteristic fragment from the breakdown of the benzene ring.
170/172[M - CO]+Loss of carbon monoxide from the phenolic ring. libretexts.org
169/171[M - HCO]+Loss of a formyl radical from the phenolic ring. libretexts.org

The relative abundances of these fragment ions would provide further structural information. For example, the stability of the resulting carbocation often dictates the most favorable fragmentation pathways.

X-ray Crystallography for Absolute Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. uq.edu.auexcillum.comazolifesciences.comrigaku.com This technique relies on the diffraction of X-rays by the ordered array of molecules within a single crystal. The resulting diffraction pattern is then used to calculate an electron density map, from which the positions of the individual atoms can be determined with high precision.

For a molecule like this compound, obtaining a suitable single crystal is the first and often most challenging step. The crystals need to be of sufficient size and quality to produce a clear diffraction pattern. uq.edu.au Once a suitable crystal is obtained, it is mounted on a diffractometer and irradiated with X-rays.

The analysis of the diffraction data provides a wealth of structural information, including:

Bond lengths and angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule, including the planarity of the benzene ring and the geometry of the vinyl group.

Stereochemistry: The absolute configuration of any chiral centers, although this compound itself is achiral unless substituted to create a stereocenter.

Intermolecular interactions: How the molecules pack together in the crystal lattice, revealing information about hydrogen bonding (involving the phenolic hydroxyl group) and other non-covalent interactions.

The presence of the bromine atom in this compound is advantageous for X-ray crystallography. As a heavy atom, bromine scatters X-rays more strongly than carbon, hydrogen, or oxygen, which can simplify the process of solving the crystal structure.

3 2 Bromovinyl Phenol As a Synthon in Complex Molecule Synthesis

Building Block for Natural Product Synthesis

The synthesis of natural products often relies on the use of versatile building blocks that can undergo a variety of coupling and cyclization reactions. While direct examples of the incorporation of 3-(2-bromovinyl)phenol into natural product synthesis are not readily found in the literature, its structural motifs are present in various natural compounds. The vinyl bromide functionality is a key handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Heck couplings, which are fundamental tools in the total synthesis of complex natural products.

For instance, the vinyl bromide moiety could be coupled with a variety of organometallic reagents to form carbon-carbon bonds, extending the carbon skeleton and introducing further complexity. The phenolic hydroxyl group can act as a nucleophile or be protected and later revealed, adding another layer of synthetic utility.

Precursor for Advanced Organic Materials

The development of advanced organic materials, such as conductive polymers, organic light-emitting diodes (OLEDs), and sensors, often requires monomers with specific electronic and structural properties. The phenolic and vinyl bromide groups of this compound make it a candidate for polymerization and modification.

The vinyl group could potentially undergo polymerization reactions, while the aromatic ring's electronic properties can be tuned through reactions at the hydroxyl and bromo substituents. For example, Suzuki or Heck couplings at the vinyl bromide position could be used to introduce conjugated segments, a common strategy for creating materials with interesting photophysical properties.

Table 1: Potential Polymerization and Modification Reactions of this compound for Materials Science

Reaction TypePotential OutcomeApplication Area
Heck CouplingFormation of stilbene-like conjugated systemsOrganic Electronics
Suzuki CouplingIntroduction of various aryl or vinyl groupsTunable Optical Properties
Sonogashira CouplingCreation of phenylene ethynylene structuresConductive Polymers
PolymerizationFormation of polyphenol-based polymersFunctional Materials

Role in the Development of New Synthetic Strategies

The unique combination of functional groups in this compound makes it an interesting substrate for the development of novel synthetic methodologies. The interplay between the vinyl bromide and the phenol (B47542) offers opportunities for intramolecular reactions, leading to the formation of heterocyclic and polycyclic systems.

Palladium-catalyzed intramolecular Heck reactions, for example, could be envisioned to construct fused ring systems. The development of new catalytic systems that can selectively activate the C-Br bond in the presence of the phenolic hydroxyl group would be a valuable contribution to synthetic chemistry.

Synthesis of Pharmacologically Relevant Scaffolds (as a synthetic intermediate, not direct application)

While there is no evidence of the direct pharmacological application of this compound, its potential as a synthetic intermediate for creating biologically active scaffolds is significant.

Access to Fused-Ring Systems

Fused-ring systems are common motifs in many pharmacologically active compounds. The structure of this compound is well-suited for the construction of such systems. Intramolecular cyclization reactions, such as a palladium-catalyzed intramolecular Heck reaction, could lead to the formation of benzofuran (B130515) or other heterocyclic cores. The specific outcome would depend on the reaction conditions and the nature of any protecting groups on the phenol.

Table 2: Potential Intramolecular Cyclization Reactions of this compound Derivatives

Reaction TypePotential ProductPharmacological Relevance of Scaffold
Intramolecular Heck ReactionBenzofuran derivativesFound in various bioactive natural products
Radical CyclizationDihydrobenzofuran derivativesPresent in numerous pharmaceuticals
Transition-Metal Catalyzed C-H Activation/CyclizationFused bicyclic systemsCore structures in medicinal chemistry

Incorporation into Biologically Active Frameworks

The vinyl bromide and phenol functionalities of this compound provide two distinct points for modification, allowing for its incorporation into a wide range of biologically active frameworks. The vinyl bromide can be transformed into various other functional groups or used in cross-coupling reactions to attach the phenolic moiety to a larger molecule. The phenol itself can be etherified or esterified to modulate the compound's properties.

For example, a Suzuki coupling could be used to attach the 3-(hydroxyphenyl)vinyl group to a heterocyclic core known to have biological activity. Subsequent modification of the hydroxyl group could then be performed to optimize the compound's pharmacological profile.

Future Perspectives and Unresolved Research Questions

Development of Novel Stereoselective Syntheses

The stereochemistry of the bromovinyl group is a critical determinant of the biological activity and material properties of its derivatives. Consequently, the development of novel, highly stereoselective synthetic routes to both the (E)- and (Z)-isomers of 3-(2-Bromovinyl)phenol is a paramount objective for future research. Current methodologies often provide mixtures of isomers or are limited in their substrate scope.

Future investigations should prioritize the adaptation of modern synthetic techniques to achieve precise stereocontrol. For instance, microwave-induced Hunsdiecker-type reactions have demonstrated success in the stereoselective synthesis of (E)-β-arylvinyl bromides from 3-arylpropenoic acids. organic-chemistry.org The application of this methodology to 3-(3-hydroxyphenyl)propenoic acid could offer a rapid and efficient route to (E)-3-(2-Bromovinyl)phenol. Similarly, microwave-assisted reactions of anti-3-aryl-2,3-dibromopropanoic acids have also proven effective for preparing (E)-β-arylvinyl bromides and warrant exploration. organic-chemistry.org

For the synthesis of the (Z)-isomer, the addition of phenols to bromoalkynes has shown excellent regio- and stereoselectivity in producing (Z)-2-bromovinyl phenyl ethers. acs.org A parallel strategy involving the direct addition of a protected phenol (B47542) to a suitable bromoalkyne precursor could be a viable pathway to (Z)-3-(2-Bromovinyl)phenol. The development of enzymatic or chemoenzymatic methods, drawing inspiration from the regio- and stereoselective phenol coupling reactions found in nature, could also provide highly selective synthetic routes. rsc.org

Table 1: Potential Stereoselective Synthetic Strategies for this compound

Target IsomerPotential MethodologyKey PrecursorAnticipated Advantages
(E)Microwave-Induced Hunsdiecker-Type Reaction3-(3-hydroxyphenyl)propenoic acidRapid reaction times, high stereoselectivity
(E)Microwave-Assisted Decarboxylationanti-3-(3-hydroxyphenyl)-2,3-dibromopropanoic acidHigh yields, excellent stereoselectivity
(Z)Nucleophilic Addition to BromoalkyneProtected 3-hydroxyphenol and a bromoalkyneHigh regio- and stereoselectivity
(E) or (Z)Enzymatic Bromination/EliminationSubstituted cinnamic acid derivativeHigh stereospecificity, green chemistry

Exploration of Under-Investigated Reaction Pathways

Beyond its role as a synthetic building block, the inherent reactivity of this compound presents opportunities for exploring novel and under-investigated reaction pathways. The interplay between the phenol, the aromatic ring, and the bromovinyl moiety can be exploited to construct complex molecular architectures.

One promising avenue of research is the intramolecular cyclization of derivatives of this compound. For example, palladium-catalyzed intramolecular C-H bond functionalization has been successfully employed to synthesize benzo[b]furans from (Z)-2-bromovinyl phenyl ethers. acs.org A similar strategy could be applied to a suitably functionalized this compound to generate novel heterocyclic scaffolds. The investigation of different catalytic systems (e.g., copper, nickel, rhodium) could lead to alternative cyclization pathways and the formation of diverse ring systems.

Furthermore, the vinyl bromide functionality is a versatile handle for a variety of cross-coupling reactions. While Suzuki, Heck, and Sonogashira couplings are well-established, the exploration of less common coupling partners and reaction conditions could unveil new synthetic possibilities. For instance, the use of this compound in photoredox-catalyzed reactions or electro-organic syntheses remains largely unexplored and could offer milder and more selective methods for C-C and C-heteroatom bond formation.

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry offers a powerful toolkit for understanding and predicting chemical reactivity and selectivity, thereby accelerating the development of novel synthetic methods. escholarship.orgnih.gov Future research on this compound should leverage computational approaches to design catalysts and reaction conditions that favor specific outcomes.

Density Functional Theory (DFT) calculations can be employed to model the transition states of potential reactions, providing insights into the factors that govern stereoselectivity in its synthesis. nih.gov For example, computational studies could elucidate the mechanistic details of the microwave-induced Hunsdiecker-type reaction, allowing for the rational design of catalysts or additives that enhance the stereochemical purity of the desired isomer. organic-chemistry.org

Moreover, computational modeling can be used to predict the reactivity of this compound in various transformations. By calculating molecular orbital energies, electrostatic potentials, and other electronic properties, researchers can identify the most likely sites of reaction and predict the outcome of unexplored reaction pathways. This in silico screening can guide experimental efforts, saving time and resources. For instance, computational studies could help in the design of new ligands for transition metal catalysts to promote challenging cross-coupling reactions or to control the regioselectivity of intramolecular cyclizations.

Table 2: Application of Computational Methods to this compound Research

Research AreaComputational TechniquePotential Insights
Stereoselective SynthesisDensity Functional Theory (DFT)Elucidation of reaction mechanisms, prediction of transition state energies, rational catalyst design
Reaction PathwaysAb Initio Molecular Dynamics (AIMD)Exploration of dynamic effects on reaction outcomes, identification of competing pathways
Reactivity PredictionCalculation of Molecular Properties (e.g., HOMO/LUMO)Identification of reactive sites, prediction of reaction feasibility
Catalyst DesignLigand Field Theory, Molecular MechanicsDesign of ligands for enhanced catalytic activity and selectivity

Expanding Applications in Multicomponent Reactions

Multicomponent reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation, are highly valued for their efficiency and atom economy in generating molecular complexity. nih.govbeilstein-journals.org The bifunctional nature of this compound, possessing both a nucleophilic phenol and an electrophilic vinyl bromide (amenable to conversion to other functionalities), makes it an attractive candidate for the design of novel MCRs.

Future research should focus on incorporating this compound into established MCRs, such as the Ugi, Passerini, or Biginelli reactions, to create libraries of novel compounds with potential biological activity. For example, the phenolic hydroxyl group could participate as the nucleophilic component in a Passerini-type reaction, while the bromovinyl group could be reserved for post-MCR modifications via cross-coupling.

Furthermore, the development of entirely new MCRs centered around the unique reactivity of this compound is a fertile area for investigation. A three-component reaction involving a phenol, an aldehyde, and an active methylene (B1212753) compound has been reported, showcasing the utility of phenols in such transformations. researchgate.netrug.nl A similar strategy could be devised where this compound acts as the phenolic component, leading to the rapid assembly of complex molecular scaffolds containing the bromovinyl moiety. The exploration of Lewis acid or organocatalysis in these new MCRs could further expand their scope and utility.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-(2-Bromovinyl)phenol, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Heck or Suzuki couplings) between brominated precursors and vinyl derivatives. For example, bromophenylboronic acid derivatives can react with vinyl halides under controlled temperatures (80–120°C) and inert atmospheres (N₂/Ar) to minimize side reactions. Catalyst systems like Pd(PPh₃)₄ with ligands (e.g., triethylamine) improve yield . Optimization requires adjusting solvent polarity (DMF or THF), catalyst loading (1–5 mol%), and reaction time (12–24 hours). Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate eluent) ensures high purity (>95%) .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR identifies vinyl protons (δ 5.5–6.5 ppm) and aromatic protons (δ 6.8–7.4 ppm), while ¹³C NMR confirms bromine’s electron-withdrawing effects on aromatic carbons (δ 120–135 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 213.0 for C₈H₇BrO) .
  • HPLC : Reverse-phase HPLC (C18 column, methanol/water mobile phase) monitors purity (>98%) and detects trace impurities .

Advanced Research Questions

Q. How does the bromovinyl moiety influence the compound’s electronic properties and reactivity?

  • Methodological Answer : Computational studies using Density Functional Theory (DFT) at the B3LYP/6-31G* level reveal the bromovinyl group’s electron-withdrawing nature, lowering the HOMO-LUMO gap (~4.5 eV) and enhancing electrophilic aromatic substitution reactivity. Molecular orbital analysis (via Gaussian 09) predicts regioselectivity in subsequent reactions (e.g., nitration at the para position) .

Q. What experimental strategies mitigate degradation of this compound during storage?

  • Methodological Answer : Degradation occurs via bromine elimination or oxidation. Stability is enhanced by:

  • Storing under inert gas (argon) at –20°C in amber vials to prevent photodegradation.
  • Adding stabilizers (0.1% BHT) to inhibit radical-mediated oxidation.
  • Regular monitoring via TLC or HPLC to detect decomposition products .

Q. How can researchers design enzyme inhibition assays to study its biological activity?

  • Methodological Answer :

  • Target Selection : Prioritize enzymes with phenolic substrate binding pockets (e.g., tyrosinase or cytochrome P450).
  • In Vitro Assays : Use UV-Vis spectroscopy to monitor tyrosinase activity (ΔA₄₉₅ nm) with L-DOPA as a substrate. IC₅₀ values are calculated from dose-response curves (0.1–100 µM compound) .
  • Kinetic Analysis : Lineweaver-Burk plots determine inhibition mechanism (competitive/non-competitive) by varying substrate concentrations .

Q. How to resolve contradictions in reported biological activities across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (pH, temperature, enzyme source) to minimize variability.
  • Control Experiments : Test for nonspecific binding using mutant enzymes or inactive analogs.
  • Meta-Analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify confounding factors (e.g., solvent effects in DMSO vs. ethanol) .

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